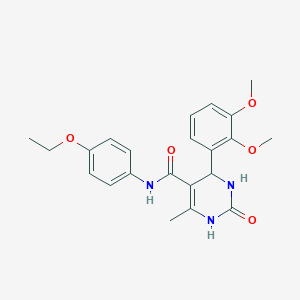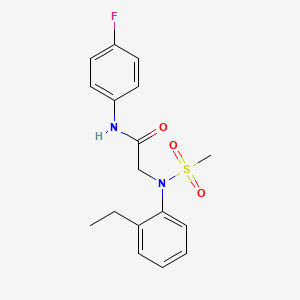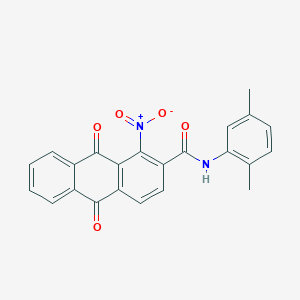![molecular formula C23H26ClN5O B5029671 [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-[1-(3-phenylpropyl)triazol-4-yl]methanone](/img/structure/B5029671.png)
[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-[1-(3-phenylpropyl)triazol-4-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-[1-(3-phenylpropyl)triazol-4-yl]methanone: is a complex organic compound that features a piperazine ring, a triazole ring, and various substituents
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-[1-(3-phenylpropyl)triazol-4-yl]methanone typically involves multiple steps, starting with the preparation of the piperazine and triazole intermediates. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide. The final step usually involves coupling the piperazine and triazole intermediates under controlled temperature and pH conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazine derivatives.
科学研究应用
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: In biological research, it may be used to study receptor-ligand interactions due to its ability to bind to specific molecular targets.
Industry: In the industrial sector, it may be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.
作用机制
The mechanism of action of [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-[1-(3-phenylpropyl)triazol-4-yl]methanone involves its interaction with specific molecular targets, such as GABA receptors or histamine receptors. By binding to these receptors, it can modulate their activity, leading to various physiological effects. The pathways involved may include inhibition of neurotransmitter release or modulation of ion channel activity.
相似化合物的比较
[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-[1-(3-phenylpropyl)triazol-4-yl]methanone: can be compared to other piperazine and triazole derivatives, such as:
Uniqueness: The unique combination of the piperazine and triazole rings, along with the specific substituents, gives this compound distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-[1-(3-phenylpropyl)triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN5O/c24-21-10-4-8-20(16-21)17-27-12-14-28(15-13-27)23(30)22-18-29(26-25-22)11-5-9-19-6-2-1-3-7-19/h1-4,6-8,10,16,18H,5,9,11-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISFORNNBWNCOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)C3=CN(N=N3)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(4-Butoxyphenyl)methyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5029588.png)
![ETHYL 5-(2,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B5029598.png)
![2-(5-CHLOROTHIOPHEN-2-YL)-N-[(OXOLAN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE](/img/structure/B5029607.png)
![3-[3-[(4-methylpiperazin-1-yl)methyl]-5-sulfanylidene-1H-1,2,4-triazol-4-yl]benzonitrile](/img/structure/B5029615.png)


![N-(3-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-3,4-dimethoxybenzamide](/img/structure/B5029637.png)
![N-[(5E)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide](/img/structure/B5029641.png)
![N~1~-[4-(AMINOSULFONYL)PHENYL]-2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE](/img/structure/B5029643.png)
![[2-[1-[(4-Ethynylphenyl)methyl]piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone](/img/structure/B5029647.png)
![2-(2-METHYLPHENOXY)-N-[(PYRIDIN-3-YL)METHYL]BUTANAMIDE](/img/structure/B5029649.png)
![ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5029657.png)
![2-[3-[(4-chlorophenyl)methyl]-2-iminobenzimidazol-1-yl]acetic acid;hydrobromide](/img/structure/B5029669.png)

